Product packaging for Benzo[d][1,3]dioxole-5-carbonyl fluoride(Cat. No.:)

Benzo[d][1,3]dioxole-5-carbonyl fluoride

Cat. No.: B15126070
M. Wt: 168.12 g/mol
InChI Key: QKEALPNOCCMPEP-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole-5-carbonyl fluoride is a useful research compound. Its molecular formula is C8H5FO3 and its molecular weight is 168.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FO3 B15126070 Benzo[d][1,3]dioxole-5-carbonyl fluoride

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

1,3-benzodioxole-5-carbonyl fluoride

InChI

InChI=1S/C8H5FO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

QKEALPNOCCMPEP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)F

Origin of Product

United States

Synthesis Via Halogen Exchange and Functionalization

One of the most established methods for producing benzodioxoles with a difluoromethylene bridge (the 2,2-difluoro moiety) involves a halogen exchange (Halex) reaction. This process is particularly important for creating precursors like 2,2-difluoro-1,3-benzodioxole-4-carboxaldehyde. sigmaaldrich.comnih.gov

The general approach begins with the synthesis of 2,2-dichloro-1,3-benzodioxole (B1313652). This intermediate can be prepared from catechol carbonate or through the photochlorination of 1,2-methylenedioxybenzene. google.comgoogle.com The core synthetic step is the subsequent replacement of the two chlorine atoms with fluorine. This is typically achieved by treating 2,2-dichloro-1,3-benzodioxole with a fluoride (B91410) salt, such as potassium fluoride (KF). google.com To facilitate this exchange, the reaction is often performed in a high-boiling solvent and may be catalyzed by additives like potassium hydrogen fluoride (KHF2), which can improve the yield and reaction rate. google.com

Once the 2,2-difluoro-1,3-benzodioxole (B44384) core is synthesized, the carbaldehyde group must be introduced onto the aromatic ring (a formylation reaction) to yield the final precursor. Standard formylation methods, such as the Vilsmeier-Haack or Duff reaction, can be employed to install the aldehyde group at the desired position, typically position 4 or 5.

Table 1: Representative Halogen Exchange Reaction

Starting MaterialReagentsKey IntermediateReference
2,2-Dichloro-1,3-benzodioxolePotassium Fluoride (KF), Potassium Hydrogen Fluoride (KHF₂)2,2-Difluoro-1,3-benzodioxole google.comgoogle.com

Synthesis Via Electrophilic Fluorination

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for Benzo[d] rsc.orgresearchgate.netdioxole-5-carbonyl fluoride involves nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the fluoride ion is eliminated as a leaving group, resulting in a new carbonyl compound. libretexts.orglibretexts.org This mechanism allows for the efficient formation of derivatives such as amides and esters. atomfair.com

Acyl fluorides, including Benzo[d] rsc.orgresearchgate.netdioxole-5-carbonyl fluoride, are noted for their unique balance between stability and reactivity. acs.orgtus.ac.jp The strong carbon-fluorine bond makes them relatively stable and easier to handle compared to other acyl halides. nih.gov They exhibit moderate electrophilicity, which allows for controlled reactions with nucleophiles. acs.org Unlike acyl chlorides, many acyl fluorides show greater stability towards hydrolysis. nih.govresearchgate.net This enhanced stability, coupled with sufficient reactivity, makes them versatile reagents in organic synthesis. sciencedaily.com

In the hierarchy of carboxylic acid derivative reactivity, acyl halides are the most reactive. reddit.com However, within the acyl halides, the reactivity varies. Acyl fluorides are generally less reactive than their chloride, bromide, and iodide counterparts. researchgate.netresearchgate.net This moderated reactivity is advantageous, as their reactions with nucleophiles are typically less vigorous and can lead to fewer side-reactions. nih.gov While acyl chlorides are highly reactive due to the electron-withdrawing nature of chlorine and its ability to act as a good leaving group, acyl fluorides offer a more selective and manageable acylation profile. libretexts.orgfiveable.me The reactivity of acyl fluorides is often compared to that of activated esters, but they benefit from having considerably fewer steric restrictions. nih.govrsc.org

Acyl Halide TypeGeneral ReactivityKey Characteristics
Acyl Fluoride (R-COF)ModerateGood stability, less violent reactions, fewer side-products. nih.gov
Acyl Chloride (R-COCl)HighVery reactive, pungent odor, reacts vigorously with water. fiveable.mesavemyexams.com
Acyl Bromide (R-COBr)Very HighGenerally more reactive than acyl chlorides.
Acyl Iodide (R-COI)HighestMost reactive and least stable of the acyl halides.

A significant advantage of using acyl fluorides in synthesis is the high degree of stereochemical retention observed in reactions involving substrates with a stereocenter at the alpha-position to the carbonyl group. rsc.org Acylations with such acyl fluorides generally proceed with minimal racemization. nih.gov This preservation of stereochemical integrity is crucial in the synthesis of chiral molecules, such as pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. rsc.org

Reductive Transformations

The carbonyl group of Benzo[d] rsc.orgresearchgate.netdioxole-5-carbonyl fluoride can undergo reductive transformations, expanding its synthetic utility beyond acylation reactions.

A highly chemoselective reductive deuteration of acyl fluorides to yield α,α-dideuterio alcohols has been developed utilizing samarium(II) iodide (SmI2) as the reducing agent and deuterium (B1214612) oxide (D2O) as the deuterium source. rsc.orgresearchgate.net This single-electron transfer (SET) process introduces acyl fluorides as effective precursors for generating reactive acyl-type fluoride ketyl radicals. rsc.org The method is distinguished by its excellent functional group tolerance and achieves high levels of deuterium incorporation. researchgate.netmdpi.com The reaction is typically carried out by adding a solution of the acyl fluoride to a mixture of SmI2 and D2O in a solvent like THF at room temperature. rsc.org

ReactantsProductKey Features
Acyl Fluoride, Samarium(II) Iodide (SmI2), Deuterium Oxide (D2O)α,α-dideuterio alcoholHigh chemoselectivity, exquisite deuterium incorporation, proceeds via fluoride ketyl radicals. rsc.orgresearchgate.net

Transformations of the Carbonyl Fluoride Group

Beyond its role in acylation and the specific reduction mentioned, the carbonyl fluoride group can participate in other significant chemical transformations. It can serve as a precursor in transition-metal-catalyzed reactions, including both decarbonylative and non-decarbonylative processes, where it may act as a source of an acyl group or an aryl group after CO extrusion. researchgate.net Furthermore, under certain conditions, the carbonyl fluoride moiety can be a source of fluorine for fluorination reactions. researchgate.net The transformation of carbonyl groups into gem-difluorides is another possible reaction pathway, often employing deoxofluorinating agents. researchgate.netresearchgate.net

Synthesis of Amides and Dipeptides via One-Pot Protocols

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, particularly in pharmaceutical research and peptide synthesis. Acyl fluorides, including Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride, are excellent intermediates for this purpose, often enabling one-pot procedures that are both mild and efficient. beilstein-journals.orgnih.gov

In a typical one-pot protocol, the corresponding carboxylic acid (Benzo[d] acs.orgatomfair.comdioxole-5-carboxylic acid) is first converted to the acyl fluoride in situ using a deoxyfluorinating agent. beilstein-journals.org Reagents such as Deoxo-Fluor or 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) have proven effective for this initial step. nih.govresearchgate.net Without the need for isolation, the resulting Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride is then treated directly with a primary or secondary amine to yield the desired amide. beilstein-journals.orgnih.gov This sequential approach avoids the handling of more sensitive acyl chlorides and often proceeds under mild, operationally simple conditions with high yields. researchgate.netresearchgate.net

This methodology is particularly advantageous for the synthesis of dipeptides. The use of amino acid fluorides as coupling partners is known to suppress racemization and byproduct formation, which are common challenges in peptide synthesis. researchgate.netacs.org Thionyl fluoride (SOF2) has also been developed as a reagent for generating amino acid fluorides in situ, which can then be used in one-pot, column-free strategies to afford dipeptides in high yields with minimal epimerization. nih.gov

Table 1: Representative One-Pot Amide Synthesis via Acyl Fluoride Intermediate

Carboxylic Acid PrecursorFluorinating AgentAmineProductYield
Benzoic AcidBT-SCF3BenzylamineN-benzylbenzamideHigh
NaproxenBT-SCF3Morpholine(S)-2-(6-methoxynaphthalen-2-yl)-1-(morpholino)propan-1-one97%
IbuprofenBT-SCF3Piperidine2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one>99%
Boc-AlanineSOF2 / PyridineH-Gly-OMeBoc-Ala-Gly-OMeHigh

This table illustrates the general one-pot amidation process using various carboxylic acids as precursors, which is applicable to Benzo[d] acs.orgatomfair.comdioxole-5-carboxylic acid.

Formation of Fluorinated Heterocycles as Building Blocks

The introduction of fluorine into heterocyclic scaffolds is a key strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. researchgate.net Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride, as a reactive acylating agent, can serve as a precursor for various fluorinated heterocyclic systems.

While direct conversion of Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride to furan (B31954) systems is specific, the general reactivity of acyl fluorides can be applied in multi-step syntheses. For instance, an acyl fluoride can be used in a Friedel-Crafts acylation of an electron-rich aromatic or heteroaromatic ring. acs.org The resulting ketone can then undergo further transformations and cyclization reactions, such as a Paal-Knorr furan synthesis, to build the furan or tetrahydrofuran (B95107) ring. The fluorine atom from the acyl fluoride is not incorporated into the final heterocycle in this pathway, but the acyl fluoride is a key reagent in its construction.

Fluorinated δ-lactams are valuable building blocks in medicinal chemistry. researchgate.net The synthesis of these structures can be achieved through various routes where an acyl fluoride could serve as a key reactant. For example, Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride could be used to acylate a suitable amine-containing substrate. Subsequent intramolecular cyclization of the resulting amide, potentially through reactions like ring-closing metathesis followed by reduction, could lead to the formation of a lactam ring. The benzodioxole moiety would be appended to the lactam structure.

Acyl fluorides have gained significant attention as versatile building blocks in transition-metal-catalyzed reactions. nih.govsciencedaily.com Their unique reactivity allows them to act as sources of acyl ("RCO"), aryl/alkyl ("R"), or even fluoride ("F") groups in various coupling reactions. nih.govscispace.com This versatility is particularly useful for constructing complex bi- or tri-heterocyclic systems.

Palladium-catalyzed reactions, for example, can achieve the annulation of acyl fluorides with unsaturated systems like norbornene. researchgate.net Such processes involve the cleavage of the C-F bond of the acyl fluoride and C-H bond activation, leading to polycyclic ketone structures. researchgate.net Furthermore, acyl fluorides participate in decarbonylative coupling reactions, where the carbonyl group is lost, and the remaining fragment is coupled with another molecule. nih.gov These advanced catalytic strategies enable the fusion of the benzo[d] acs.orgatomfair.comdioxole core from the carbonyl fluoride with other heterocyclic systems, providing access to complex, multi-ring architectures. researchgate.net

Table 2: Transition-Metal Catalyzed Reactions Involving Acyl Fluorides

Acyl FluorideCoupling PartnerCatalyst SystemReaction TypeProduct Type
Aroyl FluorideVinylareneNi/CuHydroacylationBranched Ketone
Acyl FluorideNorbornenePalladiumAnnulation / C-H activationPolycyclic Ketone
Acyl FluorideAryl HalidePalladiumDecarbonylative CouplingBiaryl Compound
Acyl FluorideOrganozinc ReagentRhodiumCross-CouplingKetone

This table summarizes general transition-metal-catalyzed transformations applicable to Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride for the synthesis of complex molecules.

Precursors for Radiolabeled Compounds (e.g., [18F] Fluorination)

Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) ([18F]). researchgate.net The development of efficient methods for [18F] fluorination is crucial for producing these tracers. Benzo[d] acs.orgatomfair.comdioxole-5-carbonyl fluoride can be considered a precursor or a structural motif for molecules targeted for radiolabeling.

While the carbonyl fluoride itself is not typically the site for direct [18F] introduction via nucleophilic substitution, related benzodioxole structures are of interest in PET tracer development. atomfair.com The synthesis of PET radiotracers often involves introducing the [18F]fluoride nucleophile at a late stage. For example, a suitable precursor molecule containing the benzo[d] acs.orgatomfair.comdioxole scaffold could be designed with a leaving group (like a tosylate or nitro group) at a position where the [18F] label is desired. The radiosynthesis would then proceed by reacting this precursor with [18F]fluoride. nih.gov Hypervalent iodine reagents have also been developed as electrophilic [18F]-fluorinating agents, which can be used to label complex molecules. researchgate.netrsc.org

Late-Stage Functionalization Strategies Employing Acyl Fluorides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex, often biologically active, molecule in the final steps of its synthesis. nih.govresearchgate.net This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without re-synthesizing the entire molecule from scratch. researchgate.net

Acyl fluorides are well-suited for LSF due to their advantageous balance of stability and reactivity. nih.gov They are generally more stable than acyl chlorides, allowing them to tolerate a wider range of functional groups present in a complex lead molecule. acs.org However, they are sufficiently reactive to undergo efficient transformations, such as amidation or esterification, under mild conditions. acs.orgorganic-chemistry.org A carboxylic acid, aldehyde, or alcohol group on a drug candidate can be converted into an acyl fluoride, which then serves as a handle for introducing new functionality. acs.orgorganic-chemistry.org This strategy allows medicinal chemists to fine-tune the physicochemical properties of a lead compound, potentially improving its potency, selectivity, or metabolic profile. nih.gov

Structural Context: the Benzo D Wikipedia.orgatomfair.comdioxole Scaffold and Its Chemical Significance

The benzo[d] wikipedia.orgatomfair.comdioxole ring system, also known as the methylenedioxyphenyl group, is a prominent structural motif found in a vast array of natural products and synthetically important molecules. chemicalbook.comias.ac.in Its presence is integral to compounds like sesamol (B190485) (from sesame oil) and piperine (B192125) (from black pepper). ias.ac.innih.gov The fusion of the dioxole ring to the benzene (B151609) ring creates an electron-rich aromatic system, which influences the molecule's chemical properties and biological interactions. chemicalbook.com

In medicinal chemistry, the benzo[d] wikipedia.orgatomfair.comdioxole scaffold is recognized for its role in a wide spectrum of biologically active compounds. It is a key component in molecules exhibiting anticancer, antioxidant, antimicrobial, and anti-inflammatory activities. chemicalbook.comias.ac.innajah.edu For example, the clinical anticancer drugs etoposide (B1684455) and teniposide (B1684490) contain this moiety. nih.gov The scaffold is often incorporated into drug candidates to enhance metabolic stability. atomfair.com Beyond pharmaceuticals, this structural unit is important in agricultural chemistry, forming the basis for some insecticides and plant growth promoters. chemicalbook.comresearchgate.net Its versatile nature makes it a foundational building block for the synthesis of complex chemical architectures, including various classes of alkaloids. ias.ac.inrsc.org

Table 3: Examples of Bioactive Compounds Featuring the Benzo[d] wikipedia.orgatomfair.comdioxole Scaffold

Compound Class Noted Biological Significance
Podophyllotoxin Lignan Antitumor agent, precursor to Etoposide nih.gov
Sesamol Phenolic Compound Antioxidant, natural component of sesame oil ias.ac.innih.gov
Piperine Alkaloid Bioavailability enhancer, component of black pepper ias.ac.innih.gov
Etoposide Semisynthetic Clinically used anticancer drug nih.gov
Teniposide Semisynthetic Clinically used anticancer drug nih.gov
LASSBio-294 Synthetic Inotropic and vasodilatory effects ias.ac.in

Research Gaps and Future Directions in Benzo D Wikipedia.orgatomfair.comdioxole 5 Carbonyl Fluoride Chemistry

Direct Synthesis Strategies from Carboxylic Acids

The most direct route to acyl fluorides is the deoxyfluorination of the corresponding carboxylic acids. This transformation can be achieved using a variety of modern fluorinating reagents, each with its own mechanistic nuances and substrate scope.

Deoxyfluorination via N-Trifluoromethylthiophthalimide Reagents

The use of electrophilic N-trifluoromethylthiophthalimide as a fluorinating agent for the synthesis of acyl fluorides from carboxylic acids has been reported. researchgate.netrsc.org This method represents a novel application for a reagent that has traditionally been used as a trifluoromethylthiolation agent. yorku.ca The reaction proceeds via a deoxygenative fluorination mechanism. A proposed mechanism suggests that the reaction of a carboxylic acid with N-trifluoromethylthiophthalimide, in the presence of a base and a catalyst such as tetrabutylammonium (B224687) iodide (TBAI), leads to the formation of the acyl fluoride. yorku.ca

While this protocol has been demonstrated for a series of aryl and vinyl carboxylic acids, specific examples detailing the synthesis of Benzo[d] nih.govfu-berlin.dedioxole-5-carbonyl fluoride from benzo[d] nih.govfu-berlin.dedioxole-5-carboxylic acid using this method are not explicitly documented in the provided search results.

Deoxyfluorination Utilizing Benzothiazolium Reagents (BT-SCF3)

2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) has been identified as an effective deoxyfluorinating reagent for the direct conversion of carboxylic acids to acyl fluorides. nih.govbeilstein-journals.org This method is operationally simple and proceeds under mild conditions. nih.govbeilstein-journals.org Mechanistic studies suggest that BT-SCF3 can generate acyl fluorides through two distinct pathways, which allows for the use of the reagent in sub-stoichiometric amounts. nih.govbeilstein-journals.org The resulting acyl fluorides can be used in one-pot procedures to form various amides, including dipeptides. nih.govbeilstein-journals.org

The general applicability of this method to a range of carboxylic acids has been established; however, specific experimental data for the synthesis of Benzo[d] nih.govfu-berlin.dedioxole-5-carbonyl fluoride using BT-SCF3 is not available in the provided search results.

Generation from Alkenyl Fluorides via Photoinduced Cleavage

A novel, one-pot protocol has been developed for the generation of acyl fluorides from alkenyl fluorides. researchgate.netchemrxiv.org This transformation is promoted by the visible-light photoexcitation of a photooxidant, such as 4-nitrophthalonitrile, under anaerobic conditions. researchgate.netchemrxiv.org The photooxidant facilitates the cleavage of the alkenyl fluoride, which results in the formation of the desired acyl fluoride intermediate along with a carbonyl byproduct. researchgate.netchemrxiv.org This method is highlighted for its mild and practical nature and has been applied to the synthesis of linear peptide fragments. researchgate.netchemrxiv.org

This represents the first example of acyl fluoride generation from an alkenyl moiety. researchgate.netchemrxiv.org While this innovative method has been described, its specific application to synthesize Benzo[d] nih.govfu-berlin.dedioxole-5-carbonyl fluoride from a corresponding alkenyl fluoride precursor is not detailed in the available research.

Conversion from Alcohols or Carbonyl Compounds using Fluorinating Agents

Acyl fluorides can also be synthesized from other functional groups, such as alcohols and carbonyl compounds, through the use of specific fluorinating agents.

Applications of Deoxofluor (BAST) in Acyl Fluoride Synthesis

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor or BAST) is a versatile and thermally stable deoxyfluorinating agent. It is effective for the conversion of alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides. In some cases, Deoxofluor has shown superior performance compared to other similar reagents like DAST.

While Deoxofluor is a recognized reagent for the synthesis of acyl fluorides from carboxylic acids, specific experimental procedures and results for the synthesis of Benzo[d] nih.govfu-berlin.dedioxole-5-carbonyl fluoride using this reagent from either the corresponding carboxylic acid, alcohol, or other carbonyl precursors are not provided in the searched literature.

Computational and Theoretical Investigations of Benzo D 1 2 Dioxole 5 Carbonyl Fluoride

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to investigate the structural, spectroscopic, and chemical reactivity aspects of molecules. For Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride (B91410), DFT studies can illuminate its behavior in chemical reactions and predict its electronic properties.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of intermediates, transition states, and the calculation of activation energies. mdpi.com Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride, featuring a reactive carbonyl fluoride moiety, serves as an intermediate in nucleophilic acyl substitution reactions to form amides and esters. atomfair.com

Theoretical studies can model the step-by-step process of these transformations. For instance, in an amidation reaction, DFT could be used to:

Model Reactant and Product Geometries: Determine the most stable three-dimensional structures of the acyl fluoride and the final amide product.

Locate the Transition State: Identify the high-energy transition state structure corresponding to the nucleophilic attack of an amine on the carbonyl carbon.

Calculate Activation Barriers: Compute the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility and rate. pku.edu.cn

These calculations can reveal whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates, insights that are often difficult to obtain through experimental means alone. mdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a smaller gap generally indicating higher reactivity. scirp.orgmdpi.com

For Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride, DFT calculations can predict these orbital energies. A low HOMO-LUMO gap would suggest that charge transfer can readily occur within the molecule, enhancing its reactivity as an electrophile in reactions like Friedel-Crafts acylation or in nucleophilic substitutions at the carbonyl carbon. nih.gov From these energies, various chemical reactivity descriptors can be calculated to further quantify the molecule's behavior. mdpi.com

Table 1: Representative Quantum Chemical Descriptors Derived from FMO Analysis (Note: The following values are illustrative examples based on typical DFT calculations for similar aromatic acyl fluorides, as specific published data for Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride is not available.)

ParameterFormulaDescriptionIllustrative Value (eV)
HOMO Energy (EHOMO) -Electron-donating ability-7.25
LUMO Energy (ELUMO) -Electron-accepting ability-1.50
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability5.75
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to change in electron distribution2.875
Chemical Potential (μ) (EHOMO + ELUMO) / 2Electron escaping tendency-4.375
Electrophilicity Index (ω) μ² / (2η)Propensity to accept electrons3.32

This interactive table demonstrates the types of quantum chemical descriptors that can be calculated from HOMO and LUMO energies to predict the reactivity of Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive sites for both electrophilic and nucleophilic attacks. researchgate.net The MEP surface is color-coded to indicate different electrostatic potential values:

Red regions indicate negative potential, rich in electron density, and are susceptible to electrophilic attack.

Blue regions indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack.

Green regions represent neutral potential.

For Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride, an MEP analysis is expected to show a significant region of positive potential (blue) around the carbonyl carbon atom. This is due to the strong electron-withdrawing effects of the adjacent oxygen and fluorine atoms, making this carbon the primary site for nucleophilic attack. Conversely, regions of high electron density and negative potential (red) would be localized on the carbonyl oxygen and fluorine atoms, which are sites prone to interaction with electrophiles or protonation. bhu.ac.in

Quantum Chemical Calculations in Mechanistic Elucidation

Beyond DFT, other quantum chemical methods contribute to a detailed understanding of reaction mechanisms and the factors governing molecular reactivity.

Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride is itself a product of fluorination and a reagent used in subsequent synthetic steps. atomfair.com Quantum chemical calculations can provide profound insights into the mechanisms of fluorination reactions, such as the conversion of a carboxylic acid or acyl chloride to an acyl fluoride.

These calculations can model the interaction of the substrate with various fluorinating agents (e.g., sulfur tetrafluoride or cyanuric fluoride). By computing the energies of possible intermediates and transition states, researchers can determine the most favorable reaction pathway. For instance, such studies can clarify the role of catalysts and predict the stereochemical outcome of fluorination reactions on chiral substrates. rsc.org This theoretical understanding is crucial for optimizing reaction conditions and improving the yield and purity of the desired fluorinated product.

The reactivity of the carbonyl group in Benzo[d] bhu.ac.inresearchgate.netdioxole-5-carbonyl fluoride is modulated by the electronic effects of its substituents: the fluorine atom and the benzo[d] bhu.ac.inresearchgate.netdioxole ring system.

Inductive Effect: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the carbon-fluorine bond and, more importantly, significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles.

Resonance and Inductive Effects of the Ring: The benzo[d] bhu.ac.inresearchgate.netdioxole moiety influences the carbonyl group through both resonance and inductive effects. The oxygen atoms in the dioxole ring can donate electron density to the aromatic system via resonance (+R effect), which can slightly counteract the withdrawal from the carbonyl group.

Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, particularly Density Functional Theory (DFT), has become a cornerstone in the structural elucidation of fluorinated organic compounds. For Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride, the ¹⁹F NMR chemical shift of the carbonyl fluoride group is a key spectroscopic feature.

Theoretical studies on a wide array of fluorinated aromatic compounds have established reliable protocols for the accurate prediction of ¹⁹F chemical shifts. These studies often employ DFT methods, with the B3LYP functional and various basis sets such as 6-31+G(d,p) and 6-311+G(2d,p), to calculate the isotropic magnetic shielding constants, which are then linearly correlated with experimental chemical shifts to enhance predictive accuracy. For fluorinated (hetero)aromatic compounds, a mean absolute deviation of approximately 2.1 ppm has been achieved using such methods, demonstrating their utility in assigning specific fluorine resonances within complex molecules. rsc.org

The choice of computational level of theory significantly impacts the accuracy of the predicted shifts. Research indicates that methods like ωB97XD with the aug-cc-pvdz basis set can provide a good balance of accuracy and computational cost, with a root mean square error of around 3.57 ppm for a diverse set of fluorine-containing molecules. researchgate.netresearchgate.net These computational approaches can be applied to Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride to predict the ¹⁹F chemical shift of its carbonyl fluoride moiety. The electronic environment created by the benzodioxole ring system, with its ether-like oxygen atoms and aromatic character, will influence the magnetic shielding of the fluorine nucleus.

Table 1: Comparison of DFT Functionals for Predicting ¹⁹F NMR Chemical Shifts in Fluorinated Aromatic Compounds.
Functional/Basis SetMean Absolute Deviation (ppm)Maximum Error (ppm)Reference
B3LYP/6-31+G(d,p)2.16.5 rsc.org
B3LYP/6-311+G(2d,p)1.76.6 rsc.org
ωB97XD/aug-cc-pvdz-RMS Error: 3.57 researchgate.netresearchgate.net

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride are crucial for its chemical behavior and potential applications. Computational methods provide valuable insights into these aspects.

Conformational Analysis:

The conformational flexibility of Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride is primarily associated with the rotation of the carbonyl fluoride group around the C-C bond connecting it to the benzodioxole ring. Theoretical studies on the analogous molecule, benzoyl fluoride, have been a subject of interest due to a discrepancy between early experimental and theoretical values for the rotational barrier. rsc.orgbookpi.org More recent high-level ab initio and DFT calculations have helped to resolve these differences.

For benzoyl fluoride, the planar conformation, where the C=O and C-F bonds lie in the plane of the benzene (B151609) ring, is the most stable. The barrier to internal rotation is a key parameter determining the conformational dynamics. Computational studies on benzaldehyde (B42025) and benzoyl fluoride have shown that DFT methods can accurately predict these barriers, with calculated values for benzoyl fluoride being in the range of 7-8 kcal/mol. rsc.org It is expected that Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride will also exhibit a preference for a planar conformation of the carbonyl fluoride group relative to the aromatic ring, with a similar rotational barrier. The puckering of the dioxole ring itself has also been a subject of theoretical investigation, with studies on 1,3-benzodioxole (B145889) indicating that a non-planar, puckered conformation is slightly more stable than a perfectly planar one due to hyperconjugative interactions, often referred to as the anomeric effect. emerginginvestigators.org

Table 2: Calculated Rotational Barriers for Aromatic Carbonyl Compounds.
CompoundComputational MethodCalculated Rotational Barrier (kcal/mol)Reference
BenzaldehydeVarious DFT and ab initio~4.8 - 5.2 rsc.org
Benzoyl FluorideVarious DFT and ab initio~7.3 rsc.org

Intermolecular Interactions:

The non-covalent interactions that Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride can participate in are critical for understanding its solid-state packing and interactions with other molecules. These interactions include hydrogen bonding, π-stacking, and halogen bonding.

Hydrogen Bonding: The fluorine atom of the carbonyl fluoride group can act as a hydrogen bond acceptor. While organic fluorine is generally considered a weak hydrogen bond acceptor, studies have shown that C-F moieties can participate in hydrogen bonding, with interaction energies (ΔG) up to 6 kJ/mol in nonpolar solvents. helsinki.finih.gov The carbonyl oxygen in Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride is also a potential hydrogen bond acceptor site.

π-Stacking: The electron-rich benzodioxole ring is capable of engaging in π-stacking interactions with other aromatic systems. Theoretical studies on the interplay between hydrogen bonding and π-stacking have shown that the formation of hydrogen bonds can enhance the strength of π-stacking interactions by depleting the π-electron density of the aromatic ring. rsc.org The interaction energies of such stacked dimers can be quantified using high-level ab initio calculations. rsc.org

Halogen Bonding: Although not as common as with heavier halogens, fluorine can participate in halogen bonding, particularly when the carbon atom it is attached to is electron-withdrawing, as is the case in the carbonyl fluoride group. Computational studies have been instrumental in characterizing and quantifying the strength of these interactions. polimi.it

The interplay of these various non-covalent forces will dictate the supramolecular assembly of Benzo[d] rsc.orghelsinki.fidioxole-5-carbonyl fluoride in the solid state and its interaction with biological targets or other materials. researchgate.netsemanticscholar.org

Advanced Spectroscopic Characterization and Analytical Methodologies in Research on Benzo D 1 2 Dioxole 5 Carbonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of Benzo[d]dioxole-5-carbonyl fluoride (B91410). By analyzing the magnetic properties of atomic nuclei, researchers can map the connectivity and chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation and Isotopic Enrichment

Proton (¹H) NMR spectroscopy provides critical information about the hydrogen atoms in the molecule. The aromatic region of the ¹H NMR spectrum of Benzo[d]dioxole-5-carbonyl fluoride is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) of these protons are indicative of their positions relative to the electron-withdrawing carbonyl fluoride group and the electron-donating dioxole ring. Additionally, a characteristic singlet for the two protons of the methylenedioxy group (-O-CH₂-O-) would be observed at a chemical shift value typical for such structures.

While specific research on isotopic enrichment for Benzo[d]dioxole-5-carbonyl fluoride is not widely published, ¹H NMR would be a primary method to determine the success and location of any isotopic labeling, such as the incorporation of deuterium (B1214612).

Table 1: Predicted ¹H NMR Spectral Data for Benzo[d]dioxole-5-carbonyl Fluoride

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aromatic H 7.5-7.8 dd ~8, ~2
Aromatic H 7.3-7.5 d ~2
Aromatic H 6.9-7.1 d ~8

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in the molecule. The spectrum of Benzo[d]dioxole-5-carbonyl fluoride would display eight distinct signals, one for each unique carbon atom. The carbon of the carbonyl fluoride group (-COF) is particularly noteworthy, exhibiting a characteristic downfield chemical shift and a direct coupling to the fluorine atom (¹JCF), which splits the signal into a doublet. The carbons of the benzene ring and the methylenedioxy group also show predictable chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for Benzo[d]dioxole-5-carbonyl Fluoride

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C=O 158-162 ~350-370 (¹JCF)
Aromatic C-O 150-155 N/A
Aromatic C-O 145-150 N/A
Aromatic C-COF 125-130 ~30-40 (²JCF)
Aromatic C-H 120-125 ~5-10 (³JCF)
Aromatic C-H 110-115 ~1-5 (⁴JCF)
Aromatic C-H 105-110 N/A

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments. ¹⁹F NMR spectroscopy is a crucial technique for characterizing Benzo[d]dioxole-5-carbonyl fluoride. The spectrum would show a single resonance for the fluorine atom of the carbonyl fluoride group. The chemical shift of this signal is highly indicative of the electronic environment of the acyl fluoride. Furthermore, this signal would be split by the adjacent carbonyl carbon, although this is typically observed in the ¹³C spectrum. The precise chemical shift provides a sensitive probe for the purity and integrity of the carbonyl fluoride moiety.

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) with ESI or APCI

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Benzo[d]dioxole-5-carbonyl fluoride (C₈H₅FO₃), the expected exact mass would be approximately 168.0223 g/mol . Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for generating the molecular ion for analysis. The choice between ESI and APCI would depend on the specific sample conditions and the desired ionization mechanism.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly effective for monitoring the progress of reactions involving Benzo[d]dioxole-5-carbonyl fluoride. By taking aliquots from a reaction mixture over time, GC-MS can separate the starting materials, intermediates, products, and byproducts. The mass spectrometer then provides identification of these separated components based on their mass spectra. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading by providing a detailed picture of the reaction's progress and the formation of any impurities.

Infrared (IR) Spectroscopy for Carbonyl Vibrational Frequencies

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at characteristic frequencies that correspond to specific molecular vibrations, such as stretching and bending. For carbonyl-containing compounds, the carbon-oxygen double bond (C=O) stretch is particularly informative and gives rise to a strong, sharp absorption band in a well-defined region of the spectrum. libretexts.org

The precise frequency of the C=O stretching vibration for Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride is influenced by several electronic factors. In general, the carbonyl stretching vibration for aldehydes and ketones appears in the range of 1710 to 1740 cm⁻¹. msu.edu However, in the case of an acyl fluoride, the high electronegativity of the fluorine atom attached to the carbonyl carbon induces a significant effect. This electronegativity pulls electron density away from the carbon atom, leading to a shortening and strengthening of the C=O bond. Consequently, more energy is required to excite the stretching vibration, shifting the absorption to a higher frequency (wavenumber).

Conversely, the carbonyl group in Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride is conjugated with the benzo[d] msu.edursc.orgdioxole ring system. This conjugation allows for delocalization of π-electrons, which tends to lengthen and weaken the C=O bond, thereby lowering its vibrational frequency by 30 to 40 cm⁻¹ compared to a non-conjugated system. msu.edu The observed carbonyl frequency is a result of the interplay between the electron-withdrawing effect of the fluorine atom (frequency-increasing) and the resonance effect of the aromatic ring (frequency-decreasing). In acyl halides, the inductive effect of the halogen is dominant, and the C=O stretching frequency is typically observed at a high wavenumber, often above 1800 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Frequencies for Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride

Vibrational ModeFunctional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O StretchAromatic Acyl Fluoride> 1800Strong, Sharp
C-H StretchAromatic Ring3000 - 3100Medium
C=C StretchAromatic Ring1400 - 1600Medium to Weak
C-O StretchDioxole Ring & Acyl Group1000 - 1300Strong
C-F StretchAcyl Fluoride1000 - 1100Strong

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable in synthetic chemistry for the separation, purification, and analysis of reaction products. These techniques operate on the principle of differential partitioning of components between a stationary phase and a mobile phase. For research involving Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride, column chromatography and thin-layer chromatography are routinely employed.

Column Chromatography (Silica Gel)

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. rsc.orgrsc.orgkyoto-u.ac.jp For the purification of Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and ability to separate moderately polar organic compounds. rsc.orgrsc.org The separation mechanism relies on the different affinities of the compounds in the mixture for the polar silica gel surface and the less polar mobile phase.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude reaction mixture containing Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride is then loaded onto the top of the silica column. A solvent or a mixture of solvents, known as the eluent, is passed through the column. Compounds with lower polarity and weaker interactions with the silica gel travel down the column more quickly, while more polar compounds are retained longer. By systematically collecting fractions of the eluent and analyzing them, the desired compound can be isolated in a pure form. The polarity of the eluent is often gradually increased during the separation (gradient elution) to effectively elute compounds with varying polarities. kyoto-u.ac.jp Common eluents for compounds of this type include mixtures of petroleum ether or hexane (B92381) with ethyl acetate (B1210297) or diethyl ether. rsc.orgrsc.org

Table 2: Components of Column Chromatography for Purification

ComponentDescriptionRole in Purification
Stationary Phase Silica Gel (SiO₂)A high-surface-area, polar adsorbent that retains compounds based on their polarity.
Mobile Phase (Eluent) A non-polar solvent or mixture (e.g., Hexane/Ethyl Acetate)Carries the mixture through the stationary phase; its polarity is optimized for separation.
Analyte Crude reaction mixtureThe mixture containing Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride and impurities to be separated.
Column Glass or plastic tubeContains the stationary phase and allows the mobile phase to flow through it.
Fractions Collected portions of the eluting solventAllows for the isolation of separated compounds as they exit the column.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique used primarily to monitor the progress of a chemical reaction. hu-berlin.de It allows a chemist to quickly determine if the starting materials are being consumed and if new products are being formed. The principle is similar to column chromatography, but it is performed on a small scale.

The stationary phase is typically a thin layer of silica gel coated onto a glass or aluminum plate. hu-berlin.de To monitor a reaction, small spots of the starting material and the reaction mixture are applied near the bottom of the TLC plate. The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, carrying the components of the spotted mixtures with it at different rates depending on their polarity and affinity for the stationary phase.

After the solvent front has moved near the top of the plate, the plate is removed and dried. The positions of the separated compounds are then visualized. Since aromatic compounds like Benzo[d] msu.edursc.orgdioxole-5-carbonyl fluoride absorb ultraviolet (UV) light, the spots can be easily seen by illuminating the plate with a UV lamp at a wavelength of 254 nm. hu-berlin.de A successful reaction is indicated by the disappearance of the spot corresponding to the starting material and the appearance of one or more new spots corresponding to the product(s). The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for identification purposes.

Table 3: Example of TLC for Monitoring a Reaction

LaneSample SpottedObservation under UV Light (254 nm)Interpretation
1 Starting Material (SM)A single spot at Rf = 0.6Reference lane for the starting material.
2 Reaction Mixture (t = 1 hr)Two spots: one at Rf = 0.6 (intense), one at Rf = 0.3 (faint)The reaction has started, but a large amount of starting material remains. A new product is forming.
3 Reaction Mixture (t = 4 hr)Two spots: one at Rf = 0.6 (faint), one at Rf = 0.3 (intense)The reaction is nearing completion as most of the starting material has been consumed.

Applications in Organic Synthesis and Fluorine Chemistry Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

The unique structural features of Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride (B91410) make it a significant building block in the synthesis of complex and biologically active molecules. The benzodioxole moiety is a common structural motif found in numerous natural products and pharmacologically active compounds, often contributing to their biological activity and metabolic stability. atomfair.comenamine.net The presence of the acyl fluoride group provides a reactive handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.

While specific examples detailing the use of Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility can be inferred from the widespread use of the closely related piperonyloyl chloride and piperonylic acid in the synthesis of bioactive compounds. The acyl fluoride offers advantages over the more common acyl chloride, such as increased stability and milder reaction conditions for certain transformations, making it an attractive alternative for the synthesis of sensitive or complex molecules.

The applications of this building block extend to medicinal chemistry, where it is employed in the development of protease inhibitors. atomfair.com The benzodioxole group's metabolic stability also makes it a valuable component in the synthesis of PET radiotracers. atomfair.com

Employment as Acylating Agents in Diverse Transformations

Acyl fluorides, in general, are recognized as efficient acylating agents, and Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride is no exception. researchgate.net They exhibit a favorable balance of reactivity and stability, being less susceptible to hydrolysis than their acyl chloride or bromide counterparts, which allows for easier handling and purification. researchgate.net This stability, however, does not significantly compromise their reactivity towards a wide range of nucleophiles.

The carbonyl fluoride group of Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride enables efficient amide and ester bond formation, which are fundamental transformations in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. atomfair.com Its utility as an acylating agent is highlighted in various transformations, including:

Amide Synthesis: Reaction with primary and secondary amines to form the corresponding amides. This is a crucial step in the synthesis of many biologically active compounds.

Ester Synthesis: Reaction with alcohols to produce esters, which are important functional groups in natural products and drug molecules.

Friedel-Crafts Acylation: As a source of the piperonyloyl group in Friedel-Crafts reactions to introduce this moiety onto aromatic and heteroaromatic rings.

The reactivity of acyl fluorides can be finely tuned, and they are often preferred in transition-metal-catalyzed cross-coupling reactions where other acyl halides might lead to side reactions. researchgate.net

Utilization as Fluoride Sources in Chemical Reactions

Beyond their role as acylating agents, acyl fluorides have emerged as potential sources of fluoride ions in certain chemical reactions, particularly in the realm of transition-metal catalysis. researchgate.net The cleavage of the strong carbon-fluorine bond in an acyl fluoride can release a fluoride ion, which can then participate in catalytic cycles.

While the direct use of Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride as a fluoride source is not yet a widely reported application, the general principle has been demonstrated with other aroyl fluorides. For instance, in palladium-catalyzed processes, the oxidative addition of a metal center to the C-F bond of an acyl fluoride can lead to the formation of a metal-fluoride complex, which can then transfer the fluoride to another substrate. nih.govnih.govmit.eduresearchgate.net

This application is still a developing area of research, but it opens up new possibilities for the use of acyl fluorides, including Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride, in the design of novel catalytic fluorination reactions. The ability to use a stable, easy-to-handle solid as a source of both an acyl group and a fluoride ion would be highly advantageous in synthetic chemistry.

Precursors for the Synthesis of Fluorinated Scaffolds with Chemical Research Interest

The benzo[d] nih.govnih.govdioxole scaffold is a key structural element in a variety of bioactive molecules. The introduction of fluorine atoms into this scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds, such as their metabolic stability, lipophilicity, and binding affinity to biological targets. enamine.net Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride serves as a valuable precursor for the synthesis of such fluorinated scaffolds.

For example, the carbonyl fluoride group can be transformed into a trifluoromethyl group through deoxyfluorination reactions, providing access to trifluoromethylated benzodioxole derivatives. tdl.org These derivatives are of significant interest in medicinal chemistry and materials science. Furthermore, the benzodioxole ring itself can be further functionalized, and the presence of the fluorine-containing group can influence the regioselectivity of these subsequent reactions.

The synthesis of fluorinated orthoesters from 1,3-benzodioxoles has been reported, highlighting the interest in creating novel fluorinated derivatives of this scaffold for potential applications in medicinal and agrochemistry. nih.gov

Contributions to the Development of Novel Fluorination Methodologies

The study of the reactivity and applications of acyl fluorides, including Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride, contributes to the broader development of novel fluorination methodologies. As researchers explore new ways to synthesize and utilize these reagents, they uncover new reactivity patterns and catalytic systems for the introduction of fluorine into organic molecules.

While Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride may not be the central reagent in the development of every new fluorination method, its properties as a stable and reactive acyl fluoride make it a useful tool and benchmark compound for testing new synthetic protocols. The ongoing research into the activation of the C-F bond in acyl fluorides for cross-coupling and fluorination reactions is a testament to the evolving role of these compounds in fluorine chemistry. researchgate.net

The development of methods for the synthesis of acyl fluorides from carboxylic acids using various fluorinating agents also expands the toolkit available to synthetic chemists, indirectly contributing to the increased use and study of compounds like Benzo[d] nih.govnih.govdioxole-5-carbonyl fluoride. bath.ac.uk

Future Directions and Emerging Research Perspectives

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. nih.gov Future research on Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride (B91410) will undoubtedly focus on developing more sustainable synthetic pathways.

Current synthetic methods for acyl fluorides often rely on traditional fluorinating agents that can be hazardous and produce significant waste. rsc.org Emerging green approaches that could be adapted for the synthesis of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride include:

Use of Greener Solvents: Replacing conventional volatile organic compounds with more environmentally benign alternatives like ionic liquids, supercritical fluids, or even water could significantly reduce the environmental footprint of the synthesis. sigmaaldrich.com Research into deep eutectic solvents (DESs) as both reaction media and reagents presents a promising solvent-free approach. nih.gov

Alternative Fluorinating Agents: Investigating safer and more efficient fluorinating agents is crucial. Solid-state fluorination using reagents like potassium fluoride in conjunction with phase-transfer catalysts offers a potential route that avoids harsh, high-boiling point solvents. capes.gov.br

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of chemical intermediates. nih.govnih.govuc.pt Implementing a flow-based synthesis for Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride could lead to higher yields, reduced reaction times, and minimized waste generation. mdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. rsc.org Exploring the potential of biocatalysts, such as engineered fluorinases, for the selective fluorination of piperonylic acid (the precursor to Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride) could offer a highly sustainable and enantioselective synthetic route. nih.govnih.govchemistryviews.org

Green Synthesis StrategyPotential Advantages for Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl Fluoride Synthesis
Alternative Solvents Reduced toxicity, lower environmental impact, potential for easier product separation.
Safer Fluorinating Agents Improved operational safety, reduced hazardous waste, potentially milder reaction conditions.
Flow Chemistry Enhanced process control, improved heat and mass transfer, easier scalability, and reduced waste.
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources, and reduced energy consumption.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of efficient chemical synthesis. The development of novel catalytic systems for the production and modification of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride is a key area for future research.

Current catalytic methods for fluorination are often general, and tailoring them for specific substrates like piperonylic acid derivatives is a significant challenge. Future explorations could focus on:

Transition-Metal Catalysis: Transition metals like palladium, copper, and silver have shown promise in catalyzing C-H bond fluorination. nsf.govnih.govrsc.org Research into developing specific transition-metal catalysts for the direct and selective fluorination of the piperonylic acid backbone could provide a more direct and atom-economical route to the target compound and its derivatives. researchgate.net

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for various chemical transformations. Investigating the use of chiral organocatalysts for the enantioselective fluorination of prochiral derivatives of piperonylic acid could lead to the synthesis of valuable chiral building blocks.

Phase-Transfer Catalysis (PTC): PTC can enhance the reactivity of reagents in multiphase systems, which is often the case in fluorination reactions using inorganic fluoride salts. Optimizing PTC conditions for the synthesis of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride could lead to higher yields and milder reaction conditions. bldpharm.com The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts has been shown to be effective in solid-state nucleophilic fluorination. capes.gov.br

Catalytic SystemPotential Application in Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl Fluoride Chemistry
Transition-Metal Catalysis Direct C-H fluorination of the benzodioxole ring; cross-coupling reactions to introduce the carbonyl fluoride moiety.
Organocatalysis Enantioselective fluorination of derivatives; metal-free synthesis of the acyl fluoride.
Phase-Transfer Catalysis Facilitating the use of solid fluoride sources; improving reaction rates and yields in biphasic systems.

Investigation of Benzo[d]atomfair.comnsf.govdioxole-5-carbonyl Fluoride in Advanced Materials Science Research

The presence of the fluorinated benzodioxole moiety suggests that Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride could be a valuable monomer for the synthesis of high-performance fluoropolymers. atomfair.comfluoropolymers.eu Fluoropolymers are known for their exceptional properties, including thermal stability, chemical resistance, and unique optical and electrical characteristics. researchgate.netresearchgate.net20.210.105

Future research in this area should focus on:

Polymer Synthesis and Characterization: Systematically synthesizing a range of homopolymers and copolymers using Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride as a monomer. researchgate.net The resulting polymers should be thoroughly characterized to determine their key properties.

Structure-Property Relationships: Establishing a clear understanding of how the incorporation of the benzodioxole unit influences the properties of the resulting fluoropolymers. acs.org This knowledge is crucial for designing materials with tailored characteristics.

Applications in Advanced Technologies: Exploring the potential applications of these novel fluoropolymers in areas such as gas separation membranes, optical fibers, and advanced coatings for demanding environments. researchgate.net The unique electronic properties of the benzodioxole ring might also lead to applications in organic electronics.

Polymer TypePotential PropertiesPotential Applications
Homopolymer High thermal stability, chemical inertness, specific optical properties.Dielectric materials, protective coatings, optical components.
Copolymers Tunable mechanical properties, enhanced processability, specific gas permeability.Gas separation membranes, advanced composites, functional coatings.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and developing new ones. For Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride, future research should aim to elucidate the mechanisms of its formation and subsequent reactions.

Key areas of investigation include:

Acyl Fluoride Formation: Detailed mechanistic studies on the conversion of piperonylic acid to its acyl fluoride derivative. nih.gov This could involve kinetic studies, isotopic labeling experiments, and computational modeling to identify the key intermediates and transition states.

Reactivity with Nucleophiles: Investigating the kinetics and thermodynamics of the reactions of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride with various nucleophiles (e.g., amines, alcohols, thiols). This would provide valuable data for predicting its reactivity and optimizing its use in the synthesis of amides, esters, and thioesters.

Polymerization Mechanisms: Elucidating the mechanism of polymerization when Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride is used as a monomer. Understanding the initiation, propagation, and termination steps is crucial for controlling the molecular weight and architecture of the resulting polymers.

Computational Design of Novel Reactions and Derivations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new reactions and molecules. chemicalbook.com For Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride, computational approaches can accelerate research in several key areas:

Reaction Pathway Modeling: Using quantum chemical methods, such as Density Functional Theory (DFT), to model potential reaction pathways for the synthesis of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride and its derivatives. mdpi.com This can help in identifying the most promising synthetic routes and optimizing reaction conditions.

Design of Novel Derivatives: In silico design of new derivatives of Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride with specific desired properties. nsf.govnih.govfrontiersin.org For example, computational screening could be used to identify derivatives with enhanced reactivity, improved solubility, or specific electronic properties for materials science applications.

Prediction of Polymer Properties: Employing molecular modeling and simulation techniques to predict the properties of polymers derived from Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl fluoride. fluoropolymers.eu This can guide the synthesis of materials with targeted performance characteristics, saving significant experimental time and resources.

Computational ApproachApplication to Benzo[d] atomfair.comnsf.govdioxole-5-carbonyl Fluoride
Quantum Chemistry (DFT) Elucidation of reaction mechanisms, prediction of reactivity, calculation of electronic properties. mdpi.com
Molecular Docking Design of bioactive molecules derived from the compound. nsf.gov
Molecular Dynamics Simulation of polymer chain dynamics, prediction of bulk material properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzo[d][1,3]dioxole-5-carbonyl fluoride, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized by fluorinating the corresponding carboxylic acid (e.g., benzo[d][1,3]dioxole-5-carboxylic acid) using fluorinating agents like cyanuric fluoride or diethylaminosulfur trifluoride (DAST) under anhydrous conditions. For example, analogous methods for acyl chlorides involve reacting benzoic acid derivatives with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . Key optimization factors include:

  • Temperature : Reactions are often conducted at low temperatures (−78°C to 0°C) to control exothermicity.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred.
  • Purification : Flash chromatography or preparative HPLC is used to isolate the product .

Q. How is this compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the structure. For example, the benzo[d][1,3]dioxole protons resonate at δ ~6.1–7.5 ppm, while the carbonyl fluoride group appears as a distinct peak in ¹³C NMR (~160–170 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 286 for derivatives) .
  • HPLC : Purity assessment (>98% purity) is standard .
  • X-ray Crystallography : Advanced structural confirmation, as demonstrated for related benzodioxole derivatives .

Advanced Research Questions

Q. How can researchers analyze contradictory data in reported synthesis yields of derivatives involving this compound?

  • Methodological Answer : Contradictions in yields (e.g., 41% vs. 54% in similar reactions) arise from variables such as:

  • Reagent Stoichiometry : Excess fluorinating agent may improve conversion.
  • Reaction Time : Extended stirring (e.g., 16 hours vs. shorter durations) enhances completion .
  • Purification Techniques : Preparative HPLC yields higher purity but lower recovery compared to flash chromatography .
  • Systematic Optimization : Design of Experiments (DoE) or response surface methodology can identify optimal conditions .

Q. What strategies are effective in studying the structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents (e.g., methyl, fluoro, or piperazine groups) to the benzodioxole core or acyl fluoride moiety to assess bioactivity changes. For example, pyridazinone derivatives show enhanced antimicrobial activity .
  • Biological Assays : Conduct in vitro antimicrobial or enzyme inhibition assays (e.g., against E. coli or C. albicans) to compare derivatives .
  • Computational Modeling : Molecular docking or MD simulations predict binding affinities to target proteins (e.g., bacterial enzymes) .

Q. How should researchers handle the reactivity and stability of this compound in experimental settings?

  • Methodological Answer :

  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis.
  • Storage : Store at −20°C in sealed, desiccated vials.
  • Safety Protocols : PPE (gloves, goggles) and fume hoods are mandatory due to its potential toxicity and reactivity .

Application-Oriented Questions

Q. What are the potential applications of this compound in drug discovery?

  • Methodological Answer :

  • Intermediate in Peptide Coupling : The acyl fluoride group acts as an electrophile in amide bond formation, enabling synthesis of prodrugs or protease inhibitors .
  • Antimicrobial Agents : Derivatives like pyrazole-thiadiazole hybrids exhibit promising activity against drug-resistant pathogens .
  • Targeted Therapies : Functionalization with spiro or piperidine groups enhances blood-brain barrier penetration for CNS-targeted drugs .

Data and Technical Challenges

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Provides precise bond lengths and angles (e.g., C–C = 1.53 Å in related compounds) .
  • Dynamic NMR : Resolves conformational dynamics in solution.
  • DFT Calculations : Predict spectroscopic properties and validate experimental data .

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